molecular formula C15H17FN2O6 B13467746 Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate

Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate

Cat. No.: B13467746
M. Wt: 340.30 g/mol
InChI Key: GQNHVIRHIAMKQY-UHFFFAOYSA-N
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Description

Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a fluoro-nitrophenoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the fluoro-nitrophenoxy group through a nucleophilic substitution reaction. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and optimizing the use of reagents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity or as a probe to study biological pathways.

    Industry: The compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The fluoro-nitrophenoxy group can participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, while the piperidine ring may enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and fluoro-nitrophenoxy compounds. Examples include:

  • Methyl 1-[2-(3-chloro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate
  • Methyl 1-[2-(3-fluoro-4-methoxyphenoxy)acetyl]piperidine-2-carboxylate

Uniqueness

Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluoro and nitro group on the phenoxy ring can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17FN2O6

Molecular Weight

340.30 g/mol

IUPAC Name

methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate

InChI

InChI=1S/C15H17FN2O6/c1-23-15(20)13-4-2-3-7-17(13)14(19)9-24-10-5-6-12(18(21)22)11(16)8-10/h5-6,8,13H,2-4,7,9H2,1H3

InChI Key

GQNHVIRHIAMKQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCN1C(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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